2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole
Description
This imidazole derivative is a structurally complex molecule characterized by a 1H-imidazole core substituted with distinct functional groups:
- 3,5-Dichlorophenylthio at position 5, enhancing lipophilicity and steric bulk.
- Isopropyl at position 4, influencing conformational stability.
- Pyridin-2-ylmethyl at position 1, offering π-π stacking interactions and modulating solubility.
Its molecular formula is C₂₀H₂₀Cl₂N₄O₂S, with a molecular weight of 451.37 g/mol (calculated).
Properties
CAS No. |
178979-84-5 |
|---|---|
Molecular Formula |
C20H20Cl2N4O2S |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-2-ylmethyl)imidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-13(21)7-14(22)9-16)26(10-15-5-3-4-6-24-15)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) |
InChI Key |
FKNRFZVOLHMQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CC=N2)SC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Pyridyl Position : Capravirine features a pyridin-4-ylmethyl group at position 1, whereas the target compound has pyridin-2-ylmethyl . This positional isomerism alters electronic distribution and binding interactions .
- Identical Substituents : Both share the 3,5-dichlorophenylthio, isopropyl, and carbamoyloxymethyl groups.
Implications :
- The pyridyl position affects solubility and receptor affinity. Pyridin-4-yl derivatives often exhibit higher metabolic stability due to reduced steric hindrance in hepatic enzymes .
- Capravirine (C₂₀H₂₀Cl₂N₄O₂S) was investigated as an antiviral agent, though its development status remains unclear .
(2-{4-[2-(2-Fluoro-5-Trifluoromethyl-Phenylamino)-1-Methyl-1H-Benzimidazol-5-Yloxy]-Pyridin-2-Yl}-5-Trifluoromethyl-1H-Imidazol-4-Yl)-Methanol
Key Structural Differences :
- Core Heterocycle : Incorporates a benzimidazole moiety instead of imidazole.
- Substituents: Features trifluoromethyl groups and a 2-fluoro-5-trifluoromethylphenylamino chain, enhancing hydrophobicity and electron-withdrawing effects .
- Molecular Weight : 609.5 g/mol (LC/MS data), significantly higher than the target compound .
Implications :
- The benzimidazole core and trifluoromethyl groups improve target selectivity in kinase inhibition but reduce aqueous solubility .
Data Table: Comparative Analysis
Research Findings and Methodological Considerations
- Lumping Strategy Relevance: While organic compounds with similar structures (e.g., capravirine and the target compound) may share physicochemical properties, the pyridyl positional isomerism demonstrates that minor structural changes can critically alter pharmacokinetics and efficacy, necessitating separate evaluation .
- Synthetic Routes : The patent compound () employs isothiocyanate intermediates for benzimidazole functionalization, a method adaptable to the target compound’s synthesis but requiring optimization for imidazole derivatives .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
